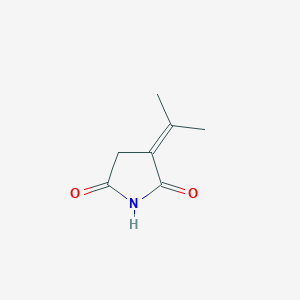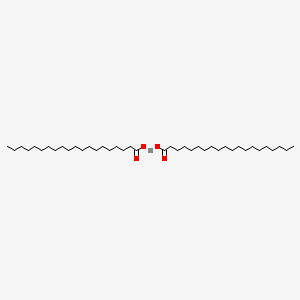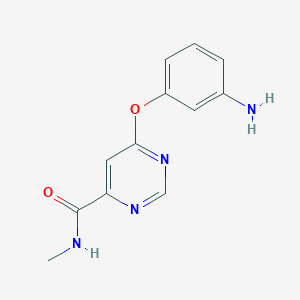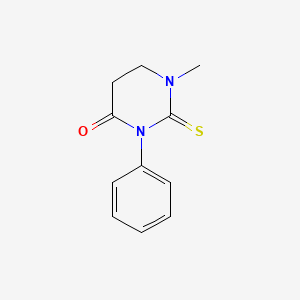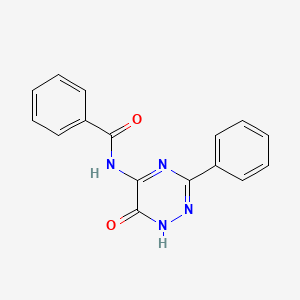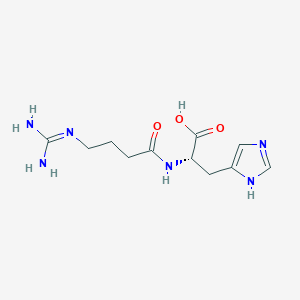
(S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features both guanidine and imidazole functional groups. These functional groups are known for their roles in biological systems, particularly in amino acids and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves multi-step organic synthesis. The process may start with the preparation of the imidazole ring, followed by the introduction of the guanidine group. Common reagents used in these steps include imidazole, guanidine hydrochloride, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The choice of method depends on the desired purity, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The guanidine group can be reduced to form different derivatives.
Substitution: Both the imidazole and guanidine groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce guanidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its role in enzyme interactions and protein structures.
Medicine: Investigated for potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The guanidine group can form strong hydrogen bonds, while the imidazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Arginine: An amino acid with a guanidine side chain.
Guanidinoacetic acid: Contains a guanidine group and is involved in creatine biosynthesis.
Uniqueness
(S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid is unique due to the combination of both guanidine and imidazole groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical and biological interactions, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H18N6O3 |
|---|---|
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
(2S)-2-[4-(diaminomethylideneamino)butanoylamino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H18N6O3/c12-11(13)15-3-1-2-9(18)17-8(10(19)20)4-7-5-14-6-16-7/h5-6,8H,1-4H2,(H,14,16)(H,17,18)(H,19,20)(H4,12,13,15)/t8-/m0/s1 |
Clave InChI |
XEFQNTPUSNMLFR-QMMMGPOBSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCN=C(N)N |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12926556.png)
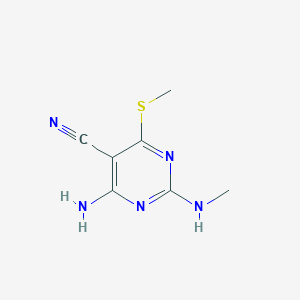
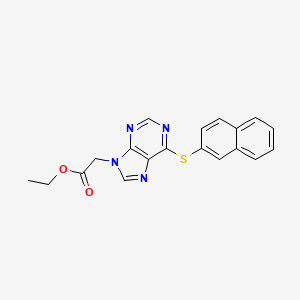
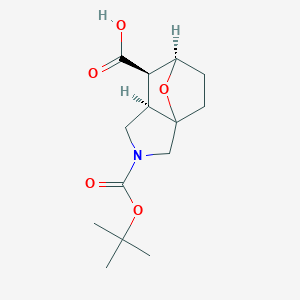
![4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12926575.png)
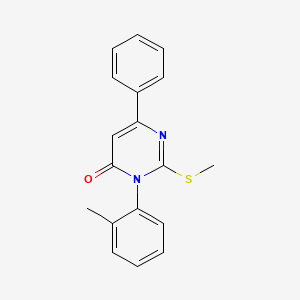
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)


